molecular formula C6H9NO2 B050723 (S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid CAS No. 31137-88-9

(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid

Cat. No. B050723
CAS RN: 31137-88-9
M. Wt: 127.14 g/mol
InChI Key: MPIZVHPMGFWKMJ-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid” is a complex organic compound. It contains an amino group (-NH2), a methylene group (-CH2-) attached to a cyclopropyl group (a three-carbon ring), and a carboxylic acid group (-COOH). The presence of these functional groups suggests that this compound may exhibit properties common to amines and carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino and carboxylic acid groups suggests that it could exist as a zwitterion at certain pH levels . Detailed structural analysis would require more specific information or computational modeling .


Chemical Reactions Analysis

The compound’s reactivity would be largely determined by its functional groups. The amino group could participate in acid-base reactions, and the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups (amino and carboxylic acid) would likely make it soluble in polar solvents .

Safety And Hazards

As with any chemical, handling “(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including its physical and chemical properties .

properties

IUPAC Name

(2S)-2-amino-2-[(1S)-2-methylidenecyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-2-4(3)5(7)6(8)9/h4-5H,1-2,7H2,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIZVHPMGFWKMJ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1C[C@@H]1[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid

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